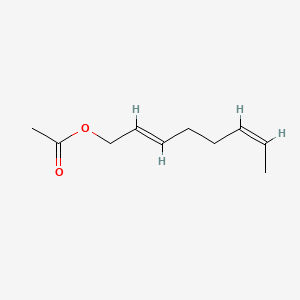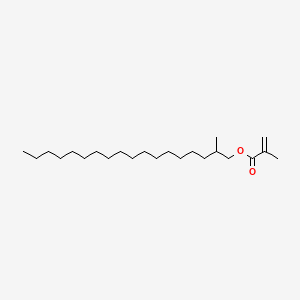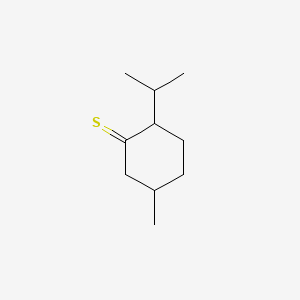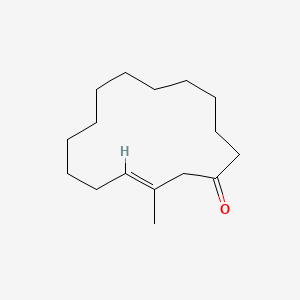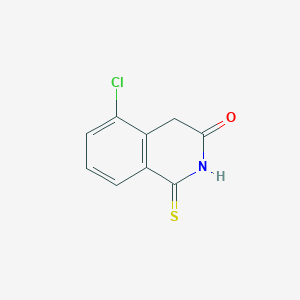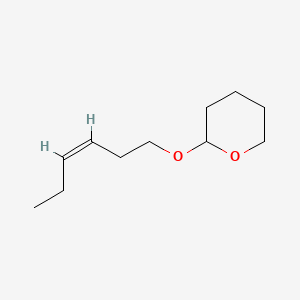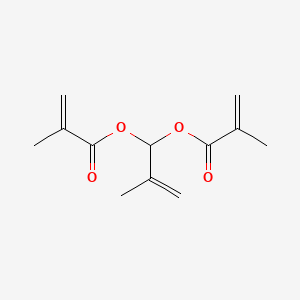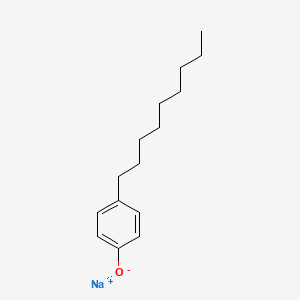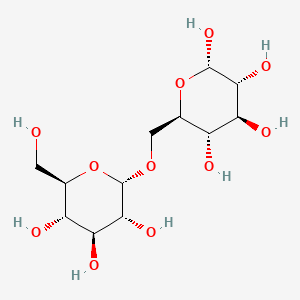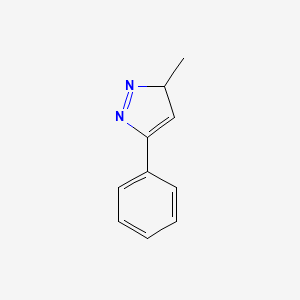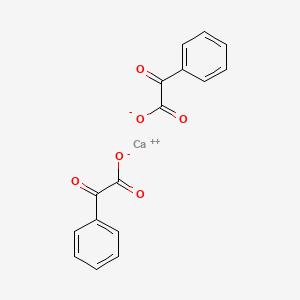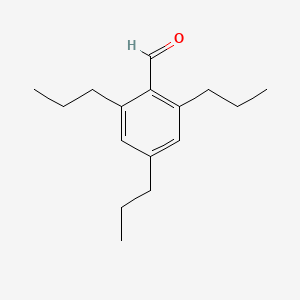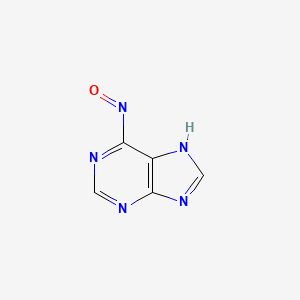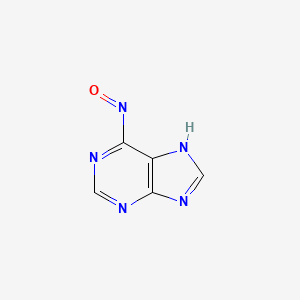
Bis(3-cyclohexylpropyl) adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-cyclohexylpropyl) adipate: is an organic compound with the molecular formula C24H42O4 . It is an ester derived from adipic acid and 3-cyclohexylpropyl alcohol. This compound is known for its use as a plasticizer, which enhances the flexibility, transparency, durability, and longevity of plastic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-cyclohexylpropyl) adipate typically involves the esterification of adipic acid with 3-cyclohexylpropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where adipic acid and 3-cyclohexylpropyl alcohol are mixed in the presence of an acid catalyst. The mixture is heated to facilitate the esterification reaction, and the water formed during the reaction is continuously removed. The product is then purified through distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(3-cyclohexylpropyl) adipate can undergo oxidation reactions, particularly at the cyclohexyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: The ester groups in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Chemistry: Bis(3-cyclohexylpropyl) adipate is used as a plasticizer in the production of flexible plastics. It is also used as a solvent in various chemical reactions and as an intermediate in the synthesis of other chemical compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of plasticizers on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the manufacture of flexible PVC products, coatings, adhesives, and sealants. It is also used as a lubricant additive to improve the performance of lubricants under high-pressure conditions .
Mécanisme D'action
The mechanism of action of Bis(3-cyclohexylpropyl) adipate as a plasticizer involves its incorporation into the polymer matrix, where it reduces intermolecular forces between polymer chains. This results in increased flexibility and reduced brittleness of the plastic material. The compound interacts with the polymer chains through van der Waals forces and hydrogen bonding, which helps to maintain the integrity of the polymer structure while enhancing its mechanical properties .
Comparaison Avec Des Composés Similaires
Di(2-ethylhexyl) adipate: Another commonly used plasticizer with similar properties but different molecular structure.
Dibutyl adipate: A plasticizer with a shorter alkyl chain, resulting in different physical properties.
Diisononyl adipate: A plasticizer with a branched alkyl chain, providing different solubility and compatibility with polymers.
Uniqueness: Bis(3-cyclohexylpropyl) adipate is unique due to its cyclohexyl groups, which provide enhanced thermal stability and resistance to oxidation compared to other adipate esters. This makes it particularly suitable for applications requiring high-performance materials .
Propriétés
Numéro CAS |
84731-68-0 |
|---|---|
Formule moléculaire |
C24H42O4 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
bis(3-cyclohexylpropyl) hexanedioate |
InChI |
InChI=1S/C24H42O4/c25-23(27-19-9-15-21-11-3-1-4-12-21)17-7-8-18-24(26)28-20-10-16-22-13-5-2-6-14-22/h21-22H,1-20H2 |
Clé InChI |
LVUGJOSLIZEIRL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCCOC(=O)CCCCC(=O)OCCCC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


